![molecular formula C7H5N3O2 B1323160 Ácido [1,2,4]triazolo[1,5-a]piridina-6-carboxílico CAS No. 1043903-19-0](/img/structure/B1323160.png)

Ácido [1,2,4]triazolo[1,5-a]piridina-6-carboxílico

Descripción general

Descripción

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

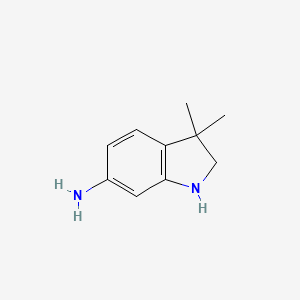

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved through various methods. One approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of [1,2,4]triazolo[4,3-a]pyridines with different substituents at the 3-position . Another method utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides for metal-free synthesis, which features short reaction times and high yields . Additionally, a practical and metal-free microwave-assisted protocol has been developed for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines, using a variety of carboxylic acids and other substrates .

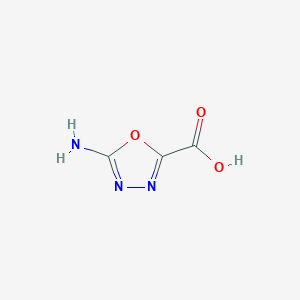

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridines is characterized by the presence of a triazole ring fused to a pyridine ring. The substituents on the triazolopyridine core can significantly influence the molecular conformation and intermolecular interactions, as demonstrated by the diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolo[1,5-a]pyridines in the solid state .

Chemical Reactions Analysis

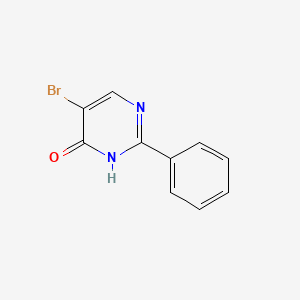

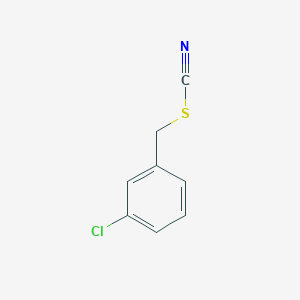

[1,2,4]Triazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, 7-aminotriazolopyridines can react with sulfuric acid to yield hydroxyalkylpyridines, and bromination can lead to brominated pyridines or triazolopyridines. The anions from amines can acylate on nitrogen or alkylate on nitrogen or carbon, resulting in triazolylalkenylcyanides or dialkylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyridines are influenced by their molecular structure and substituents. These compounds exhibit a range of intermolecular interactions, including hydrogen bonding and pi-pi stacking, which can affect their crystal structures and solubility. The synthesis methods and conditions can also impact the purity and yield of the final products .

Aplicaciones Científicas De Investigación

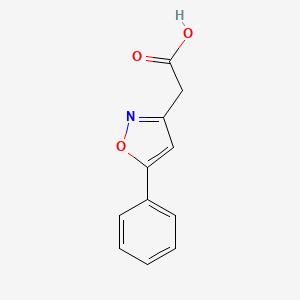

Síntesis de Compuestos Heterocíclicos

La síntesis de compuestos heterocíclicos es una piedra angular en la química medicinal debido a su prevalencia en moléculas bioactivas. El “ácido [1,2,4]triazolo[1,5-a]piridina-6-carboxílico” sirve como un intermedio clave en la síntesis de varios compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas. Un método sin catalizador, mediado por microondas para sintetizar estos compuestos demuestra la versatilidad del compuesto y el potencial de métodos de producción ecológicos .

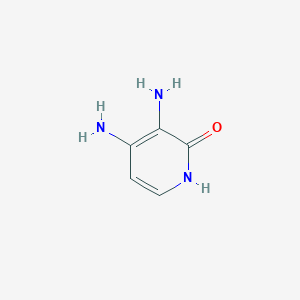

Actividad Biológica en Química Medicinal

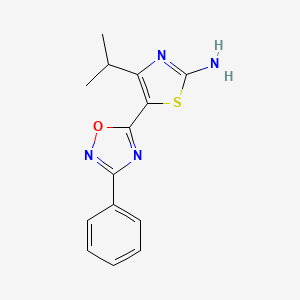

Este compuesto es integral en el desarrollo de moléculas con actividades biológicas significativas. Se ha encontrado que actúa como un agonista inverso para RORγt, y como un inhibidor para enzimas como PHD-1, JAK1 y JAK2. Estas actividades sugieren su posible uso en el tratamiento de trastornos como enfermedades cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Aplicaciones en Química Agrícola

En el ámbito de la química agrícola, los derivados del “ácido [1,2,4]triazolo[1,5-a]piridina-6-carboxílico” se han explorado por sus propiedades herbicidas, antifúngicas y antimaláricas. Esto destaca el papel del compuesto en el desarrollo de nuevos productos químicos agrícolas que podrían ayudar a controlar las enfermedades y plagas de los cultivos .

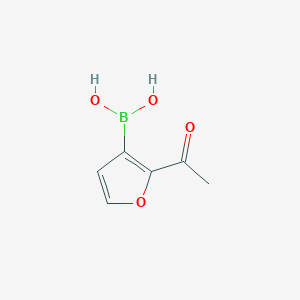

Ciencias de los Materiales

Las aplicaciones del compuesto se extienden a las ciencias de los materiales, donde se puede utilizar en el desarrollo de nuevos materiales. Por ejemplo, sus derivados se han empleado como aceptores de electrones en la construcción de emisores fluorescentes bipolares de azul profundo, mostrando su utilidad en el campo de los materiales optoelectrónicos .

Aplicaciones Antiinflamatorias

Las investigaciones han demostrado que la incorporación del residuo triazolopiridínico en otros marcos moleculares puede mejorar la actividad antiinflamatoria. Esto se ha observado particularmente en estudios que involucran derivados del ácido ursólico, lo que indica el potencial del compuesto en el diseño de nuevos fármacos antiinflamatorios .

Química de Coordinación y Complejos Metálicos

El andamiaje triazolopiridínico es versátil en la formación de complejos con varios metales. Estos compuestos de coordinación se han estudiado ampliamente por sus interacciones en sistemas biológicos, lo que podría conducir a aplicaciones en química bioinorgánica y al desarrollo de terapias basadas en metales .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the triazolopyridine ring system can interact with biological targets through various mechanisms, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.

Biochemical Pathways

Given its potential targets, it could be involved in modulating inflammatory responses, oxygen sensing pathways, and jak-stat signaling pathways .

Result of Action

Based on its potential targets, it could modulate the activity of various proteins and pathways, leading to changes in cellular functions .

Direcciones Futuras

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . This suggests that there is still much to explore in the future regarding this compound.

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUHEGMACRELPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634153 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1043903-19-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.